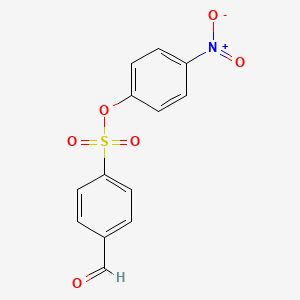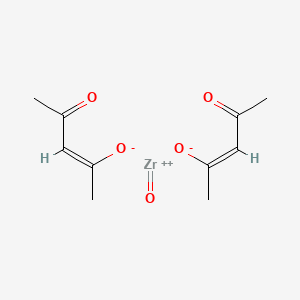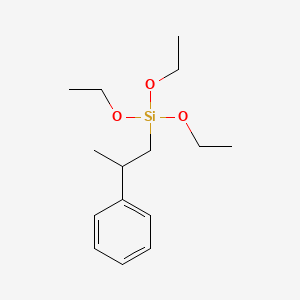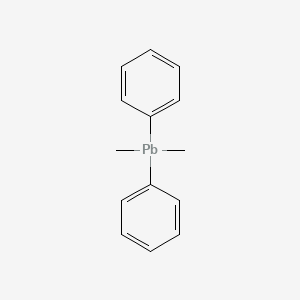
Phenanthro(9,10,1-mna)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Phenanthro(9,10,1-mna)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .
Comparison with Similar Compounds
Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:
- Benz[c]indeno[1,3-mn]acridine
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .
This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
35613-14-0 |
|---|---|
Molecular Formula |
C23H13N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |
InChI Key |
RIJLFGBRDPAEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




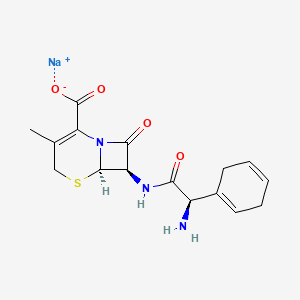
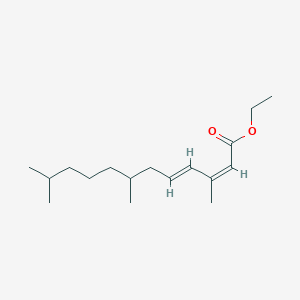
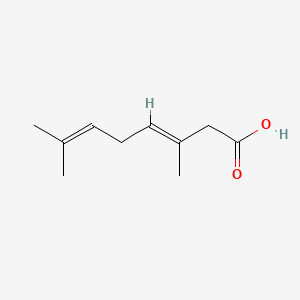
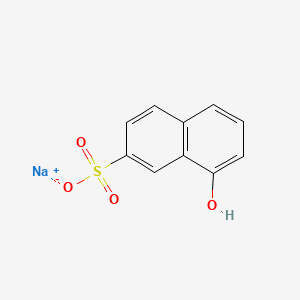
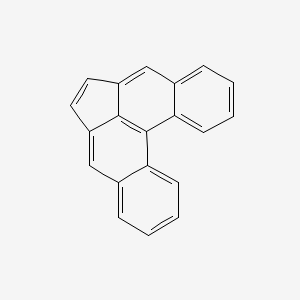
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
